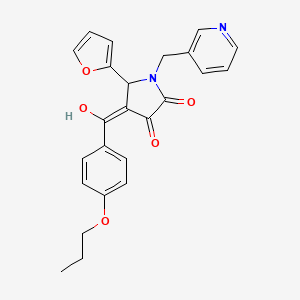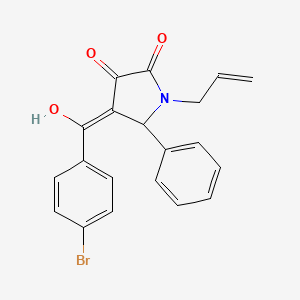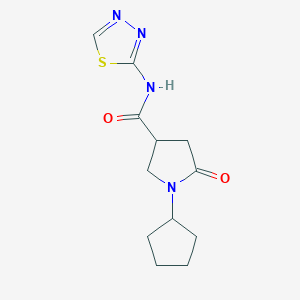
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential therapeutic applications. DAPH is a small molecule that acts as a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and has been linked to various diseases, including cancer and neurodegenerative disorders. In
Mecanismo De Acción
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is involved in DNA repair and is activated in response to DNA damage. Inhibition of PARP-1 leads to the accumulation of DNA damage, which can induce cell death in cancer cells. In addition, PARP-1 inhibition has been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have potent anticancer and neuroprotective effects in various preclinical models. In cancer cells, this compound induces cell death by inhibiting PARP-1 and inducing the accumulation of DNA damage. In animal models of neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress. This compound has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high binding affinity for PARP-1. This compound has also been shown to have good pharmacokinetic properties in animal models, making it a promising candidate for further preclinical and clinical studies. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in vivo, which may limit its efficacy.
Direcciones Futuras
There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide. One area of research is the development of more potent and selective PARP-1 inhibitors. Another area of research is the investigation of the combination of PARP-1 inhibitors with other anticancer agents, such as chemotherapy and radiotherapy. In addition, the neuroprotective effects of this compound need to be further explored in animal models of neurodegenerative diseases. Further studies are also needed to investigate the safety and efficacy of this compound in clinical trials.
Métodos De Síntesis
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 1,2-dihydroacenaphthylene with 2-bromoacetophenone to yield 1-(2-bromoacetyl)-1,2-dihydroacenaphthylene. This intermediate is then reacted with methanesulfonyl chloride and triethylamine to yield this compound. The overall yield of the synthesis is around 20%.
Aplicaciones Científicas De Investigación
N-(1,2-dihydro-5-acenaphthylenyl)-N-(2-oxopropyl)methanesulfonamide has been extensively studied in scientific research due to its potential therapeutic applications. PARP-1 inhibitors have been shown to have anticancer and neuroprotective effects. This compound has been found to be a potent inhibitor of PARP-1 and has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and lung cancer. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-N-(2-oxopropyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-11(18)10-17(21(2,19)20)15-9-8-13-7-6-12-4-3-5-14(15)16(12)13/h3-5,8-9H,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAOIKPHNSUMLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(C1=CC=C2CCC3=C2C1=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5400451.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-{2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5400491.png)
![6-ethyl-3-(2-furylmethyl)-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5400507.png)

![3-({4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-2-methylphenol](/img/structure/B5400523.png)

